

Avrainvillamide: A Deep Dive into its Chemical Architecture and Biological Frontiers

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Compound of Interest

Compound Name: Avrainvillamide

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Introduction

Avrainvillamide is a naturally occurring indole alkaloid that has garnered significant attention in the scientific community for its potent biological activities.^[1] Structurally, it is characterized by a complex, polycyclic framework featuring a signature bicyclo[2.2.2]diazaoctane core.^[1] First disclosed in a patent by the Fenical group in 2000 and later described as CJ-17,665 by a Pfizer group in 2001, **avrainvillamide** has emerged as a promising lead compound in oncology and antibiotic research.^[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and mechanism of action, along with detailed experimental protocols for its study.

Chemical Structure and Properties

Avrainvillamide possesses a complex heptacyclic structure. Its core is a bicyclo[2.2.2]diazaoctane ring system fused to an indole moiety. A distinctive feature is the presence of a nitron functionality within the indole portion of the molecule. It is also known to be the monomeric form of the dimeric alkaloid stephacidin B.^[2]

Table 1: Chemical Identifiers and Properties of **Avrainvillamide**

Property	Value	Reference(s)
IUPAC Name	(1S,17S,19S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.0 ^{1,17} .0 ^{3,15} .0 ^{4,13} .0 ^{7,12} .0 ^{19,23}]hexacos-2,4(13),5,7(12),10,14-hexaene-24,26-dione	[3]
Synonyms	(+)-Avrainvillamide, CJ-17,665	[3]
CAS Number	269741-97-1	[3]
Molecular Formula	C ₂₆ H ₂₇ N ₃ O ₄	[3]
Molecular Weight	445.5 g/mol	[3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO and Methanol	[3]
UV Absorption (λ _{max})	214, 292 nm	[3]
Melting Point	Not reported in the reviewed literature.	
¹ H and ¹³ C NMR Data	While NMR spectroscopy has been used for the structural elucidation of Avrainvillamide, detailed chemical shift and coupling constant data are not readily available in the public domain literature.	[2]

Biological Activities

Avrainvillamide exhibits a dual spectrum of biological activity, demonstrating both potent antiproliferative effects against various cancer cell lines and antibiotic activity against several Gram-positive bacteria.

Antiproliferative Activity

The anticancer properties of **Avrainvillamide** have been extensively studied, with significant growth inhibition observed in a range of human tumor cell lines.

Table 2: Antiproliferative Activity of **Avrainvillamide** (GI₅₀ values)

Cell Line	Cancer Type	GI ₅₀ (μM)	Reference(s)
T-47D	Breast Cancer	0.33	[3]
LNCaP	Prostate Cancer	0.42	[3]
BT-549	Breast Cancer	0.62	[3]
MALME-3M	Melanoma	0.41	[3]
OCI-AML2	Acute Myeloid Leukemia	0.35 ± 0.09 (72h)	[4]
OCI-AML3	Acute Myeloid Leukemia	0.52 ± 0.15 (72h)	[4]

Antibiotic Activity

Avrainvillamide has also been shown to inhibit the growth of multi-drug resistant Gram-positive bacteria.

Table 3: Antibiotic Activity of **Avrainvillamide** (MIC values)

Bacterial Strain	Gram Stain	MIC (μg/mL)	Reference(s)
Staphylococcus aureus	Positive	12.5	[3]
Streptococcus pyogenes	Positive	12.5	[3]
Enterococcus faecalis	Positive	25	[3]

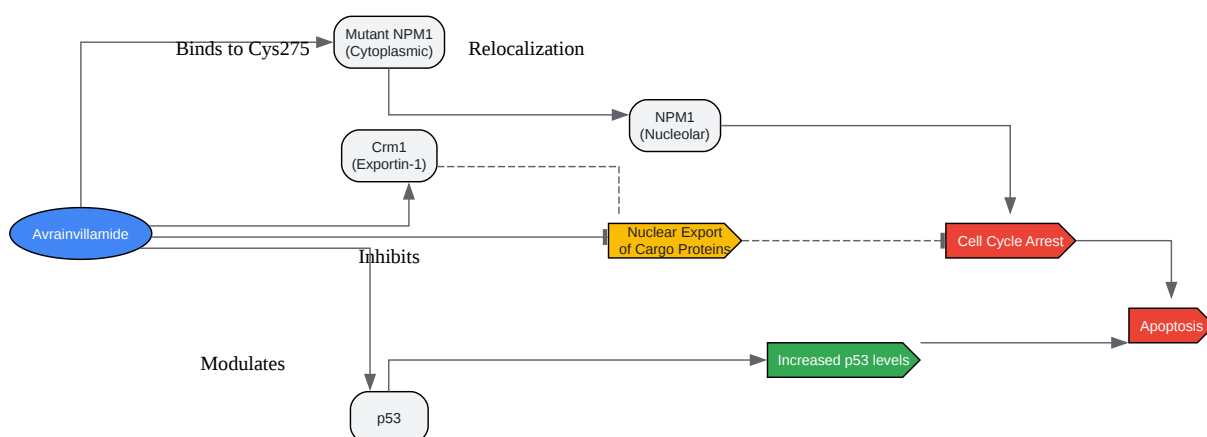
Mechanism of Action

The primary mechanism of action of **Avrainvillamide** involves its interaction with two key cellular proteins: Nucleophosmin (NPM1) and Exportin-1 (Crm1).[3][4][5]

Avrainvillamide functions as an electrophile, with its unsaturated nitron moiety being susceptible to nucleophilic attack.[6] It has been shown to covalently bind to specific cysteine residues on its protein targets.[6]

A key interaction is with Cys275 of NPM1, a multifunctional protein that shuttles between the nucleus and cytoplasm and is often overexpressed in cancer.[6] This binding event disrupts the normal function of NPM1. In acute myeloid leukemia (AML) cells harboring NPM1 mutations, **Avrainvillamide** can restore the proper nucleolar localization of the mutant NPM1 protein.[4][5]

Furthermore, **Avrainvillamide** interacts with Crm1, a nuclear export protein. This interaction inhibits the nuclear export of Crm1 cargo proteins, including the mutated NPM1 found in some cancers.[4][5] The combined effect on NPM1 and Crm1 leads to cell cycle arrest, apoptosis, and the observed antiproliferative effects.[7] The interaction with NPM1 has also been linked to an increase in the levels of the tumor suppressor protein p53.[6]



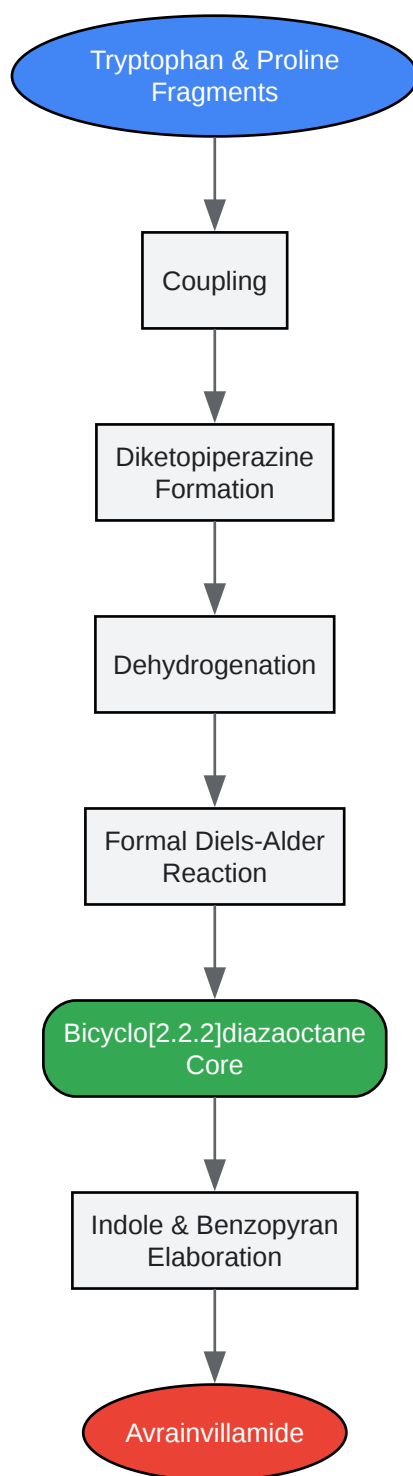
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*Signaling Pathway of **Avrainvillamide**.*

Experimental Protocols

Total Synthesis of **Avrainvillamide**

The total synthesis of **Avrainvillamide** is a complex, multi-step process. A notable synthesis was reported by Baran et al. The key steps involve the construction of the tryptophan and proline fragments, their coupling to form a diketopiperazine, and a subsequent oxidative cyclization to form the characteristic bicyclo[2.2.2]diazaoctane core. The final steps involve the elaboration of the indole and benzopyran moieties. For detailed procedures, reagents, and reaction conditions, readers are directed to the original publication by Baran et al. in the *Journal of the American Chemical Society*.^[1]



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*General Workflow for the Total Synthesis of **Avrainvillamide**.*

Cell Viability Assay (MTT/MTS Assay)

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Treat cells with a serial dilution of **Avrainvillamide** (typically from 0.01 to 100 μ M) and a vehicle control (DMSO). Incubate for 48-72 hours.
- **Reagent Addition:** Add 20 μ L of MTS reagent (or 10 μ L of MTT reagent) to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
- **Analysis:** Calculate the half-maximal growth inhibitory concentration (GI_{50}) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Affinity-Isolation of Protein Targets

- **Probe Synthesis:** Synthesize a biotinylated analog of **Avrainvillamide**.
- **Cell Lysis:** Prepare a cell lysate from the cell line of interest.
- **Probe Incubation:** Incubate the cell lysate with the biotinylated **Avrainvillamide** probe.
- **Affinity Capture:** Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.
- **Washing:** Wash the beads several times to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads.
- **Analysis:** Identify the eluted proteins by Western blotting using antibodies against suspected targets (e.g., NPM1, Crm1) or by mass spectrometry for unbiased target identification.

Fluorescence Microscopy for Subcellular Localization

- **Cell Culture:** Grow cells on glass coverslips in a petri dish.
- **Compound Treatment:** Treat the cells with **Avrainvillamide** or a fluorescently tagged analog.

- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Immunostaining (if necessary): If a non-fluorescent analog is used, perform immunostaining for the protein of interest (e.g., NPM1) using a primary antibody followed by a fluorescently labeled secondary antibody.
- Nuclear Staining: Stain the cell nuclei with DAPI.
- Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the protein of interest using a fluorescence microscope.

Conclusion

Avrainvillamide stands out as a natural product with a remarkable chemical structure and potent biological activities. Its dual action as an anticancer and antibiotic agent, coupled with a well-defined mechanism of action involving the key cellular proteins NPM1 and Crm1, makes it a highly attractive molecule for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted properties of this intriguing indole alkaloid. Future studies focusing on medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as further elucidation of its downstream signaling effects, will be crucial in harnessing the full therapeutic potential of **Avrainvillamide**.

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